1-Ethyl-1h-benzimidazole-2-carboxylic acid
Overview
Description
1-Ethyl-1h-benzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids . An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .Molecular Structure Analysis
Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Benzimidazoles are synthesized through a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Safety and Hazards
Future Directions
Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research may focus on developing efficient approaches for their synthesis and exploring their diverse biological activities .
Properties
IUPAC Name |
1-ethylbenzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVZMXZRKPYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663472 | |
Record name | 1-Ethyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-17-6 | |
Record name | 1-Ethyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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